molecular formula C9H3ClF2N2 B6600532 2-(4-chloro-3,5-difluorophenyl)propanedinitrile CAS No. 1803581-00-1

2-(4-chloro-3,5-difluorophenyl)propanedinitrile

Cat. No.: B6600532
CAS No.: 1803581-00-1
M. Wt: 212.58 g/mol
InChI Key: YSGKBNJRGCPGMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-difluorophenyl)propanedinitrile typically involves the reaction of 4-chloro-3,5-difluorobenzaldehyde with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-difluorophenyl)propanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chloro-3,5-difluorophenyl)propanedinitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-difluorophenyl)propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)propanedinitrile
  • 2-(3,5-difluorophenyl)propanedinitrile
  • 2-(4-bromophenyl)propanedinitrile

Uniqueness

2-(4-chloro-3,5-difluorophenyl)propanedinitrile is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-(4-chloro-3,5-difluorophenyl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF2N2/c10-9-7(11)1-5(2-8(9)12)6(3-13)4-14/h1-2,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGKBNJRGCPGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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